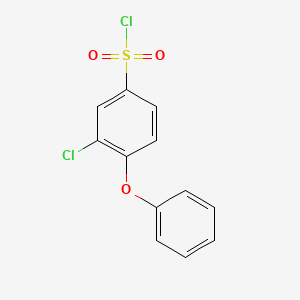

3-chloro-4-phenoxybenzene-1-sulfonyl chloride

Beschreibung

Contextual Significance of Substituted Arylsulfonyl Chlorides in Advanced Organic Synthesis

Substituted arylsulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, valued for their versatility and reactivity. nih.gov The sulfonyl chloride functional group is a powerful electrophile, making these compounds key intermediates for the formation of sulfonamides, sulfonate esters, and thioethers. researchgate.netnih.gov This reactivity allows for the introduction of the arylsulfonyl moiety into a wide array of molecules, which is particularly significant in the field of medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore present in a large percentage of pharmaceutical drugs, including antibiotics, diuretics, and anti-inflammatory agents. publish.csiro.au

The utility of arylsulfonyl chlorides extends beyond their role as precursors to sulfonamides. They are employed in a variety of chemical transformations:

Formation of Sulfonate Esters: They react readily with alcohols and phenols to form sulfonate esters. Arylsulfonates are excellent leaving groups, often superior to halides, making them useful for nucleophilic substitution and elimination reactions. researchgate.net

Cross-Coupling Reactions: In the presence of transition metal catalysts, such as palladium, arylsulfonyl chlorides can participate in desulfonylative cross-coupling reactions, where the sulfonyl chloride group is replaced, effectively serving as a surrogate for an aryl halide. researchgate.net

Generation of Other Sulfur Compounds: They can be reduced to form diaryl thioethers or used in reactions that generate sulfones, providing access to other important classes of organosulfur compounds. nih.govpublish.csiro.au

The specific substituents on the aromatic ring of an arylsulfonyl chloride can be tailored to fine-tune the electronic properties and steric environment of the molecule, influencing its reactivity and allowing for the synthesis of highly functionalized and complex target structures. This adaptability makes them indispensable tools for constructing molecules in drug discovery, agrochemical development, and materials science. orgsyn.org

Historical Development and Emerging Research Trajectories for Arylsulfonyl Chlorides

The synthesis of arylsulfonyl chlorides has a rich history, with several classical methods forming the foundation of their preparation. One of the most established methods is the direct chlorosulfonation of an aromatic compound using chlorosulfonic acid. organic-chemistry.org This electrophilic aromatic substitution reaction is broadly applicable but can sometimes be limited by harsh acidic conditions and a lack of regioselectivity in complex substrates. researchgate.net Another historically significant route is the Sandmeyer-type reaction , where an aryldiazonium salt, generated from an aniline (B41778) precursor, is reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding arylsulfonyl chloride. acs.org

While these traditional methods are still in use, contemporary research has focused on developing milder, more selective, and more functional-group-tolerant pathways. Several key research trajectories are shaping the modern synthesis of arylsulfonyl chlorides:

Transition-Metal Catalysis: Palladium-catalyzed methods have emerged that allow for the synthesis of arylsulfonyl chlorides from arylboronic acids under mild conditions. researchgate.net This approach offers excellent functional group tolerance and provides access to substitution patterns that are difficult to achieve through classical electrophilic substitution. researchgate.net

Stable Sulfur Dioxide Surrogates: Gaseous sulfur dioxide is a key reagent in many historical methods but is toxic and difficult to handle. A significant advancement has been the development of bench-stable solid surrogates, such as the DABCO-bis(sulfur dioxide) adduct (DABSO), which can be used as a source of SO₂ in a safer and more convenient manner. acs.org

Novel Reagents: New electrophilic reagents have been developed to facilitate the conversion of organometallic precursors to sulfonyl chlorides. For instance, 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) reacts with aryl- and heteroarylzinc reagents to afford sulfonyl chlorides without the need for a transition-metal catalyst.

Flow Chemistry: Continuous flow processing is being applied to the synthesis of arylsulfonyl chlorides. This technology allows for the safe handling of potentially hazardous intermediates, such as diazonium salts, and enables better control over reaction parameters, leading to improved scalability and safety compared to traditional batch methods.

These emerging methodologies are expanding the synthetic toolbox, enabling chemists to prepare a more diverse range of complex and densely functionalized arylsulfonyl chlorides for application in all areas of chemical science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-phenoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLCLCHQPCJCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Phenoxybenzene 1 Sulfonyl Chloride and Analogues

Classical Preparative Routes for Arylsulfonyl Chlorides

Traditional methods for the synthesis of arylsulfonyl chlorides have been well-established for decades. These routes, while effective, often involve harsh reagents and conditions. The primary classical methods include direct chlorosulfonylation of aromatic precursors, oxidation of sulfur-containing starting materials, and the transformation of diazonium salts.

Direct chlorosulfonylation is a common method for introducing a chlorosulfonyl group onto an aromatic ring. researchgate.net This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as both the solvent and the sulfonating agent. researchgate.netresearchgate.net For a substrate like 4-phenoxybenzene (diphenyl ether), the reaction proceeds by the attack of the aromatic ring on the electrophilic sulfur atom of the chlorosulfonic acid.

The reaction with an unsubstituted phenoxybenzene would likely yield a mixture of isomers, with the para-substituted product being significant. However, for a pre-substituted molecule like 1-chloro-2-phenoxybenzene, the directing effects of the existing substituents would guide the position of the incoming chlorosulfonyl group. The synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride from o-chloro-nitro-benzene provides a procedural analogue. researchgate.net In this synthesis, the aromatic compound is reacted with an excess of chlorosulfonic acid at elevated temperatures. researchgate.net

Table 1: Representative Conditions for Chlorosulfonylation

| Starting Material | Reagent | Molar Ratio (Reagent:Substrate) | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Chloro-nitro-benzene | Chlorosulfonic acid | 4:1 | 120°C | 4 h | 81.5% | researchgate.net |

| Benzene (B151609) | Chlorosulfonic acid | 3:1 | 20-25°C | 3-4 h | High | researchgate.net |

The general procedure involves the slow addition of the aromatic substrate to a stirred, cooled excess of chlorosulfonic acid. researchgate.net After the addition, the reaction mixture is typically stirred for a period at a controlled temperature to ensure complete reaction. researchgate.netresearchgate.net The reaction is then quenched by carefully pouring the mixture onto crushed ice, which precipitates the water-insoluble arylsulfonyl chloride. researchgate.net The product can then be isolated by filtration and purified, often by recrystallization. researchgate.net

The oxidation of thiols and their derivatives (such as disulfides) is a fundamental and widely used method for preparing sulfonyl chlorides. google.comorganic-chemistry.org This transformation requires both an oxidizing agent and a source of chlorine. A variety of reagents and systems have been developed to achieve this conversion. google.com

Commonly, this reaction is performed using aqueous chlorine, which serves as both the oxidant and the chlorinating agent. google.com Other reagents, such as N-chlorosuccinimide (NCS), have also been employed. google.com The general transformation involves the oxidation of the sulfur atom of the thiol (R-SH) or disulfide (R-S-S-R) to a +6 oxidation state while concurrently forming the sulfur-chlorine bond.

For the synthesis of 3-chloro-4-phenoxybenzene-1-sulfonyl chloride, the corresponding thiol, 3-chloro-4-phenoxybenzenethiol, would be the required starting material. The reaction conditions would be optimized to ensure complete oxidation and chlorination without significant side reactions on the diaryl ether framework.

Table 2: Reagents for Oxidative Chlorination of Thiols

| Sulfur Substrate | Reagent System | Key Features | Reference(s) |

|---|---|---|---|

| Thiols, Disulfides | Aqueous Chlorine | Traditional, effective method | google.com |

| Thiols, Disulfides | N-Chlorosuccinimide (NCS) | Milder alternative to chlorine gas | google.com |

| S-Alkyl Isothiourea Salts | Sodium Chlorite (NaClO₂) | Convenient and safe | organic-chemistry.orgrsc.org |

| Thiols, Disulfides | Oxone / KCl | Green method using water as solvent | lookchem.com |

| Benzylic Sulfides | DCDMH | Mild and efficient for various sulfur substrates | wikipedia.org |

DCDMH: 2,4-Dichloro-5,5-dimethylhydantoin

The Sandmeyer reaction is a powerful method for the synthesis of aryl halides and other derivatives from aryl diazonium salts, which are themselves generated from primary anilines. organic-chemistry.orggoogle.com A variation of this reaction, often attributed to Meerwein, allows for the preparation of arylsulfonyl chlorides. nih.gov This process involves the reaction of an aryl diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) salt catalyst. organic-chemistry.orgrsc.org

The synthesis of this compound via this route would begin with the corresponding aniline (B41778), 3-chloro-4-phenoxyaniline. This aniline is first converted to its diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). nih.govgoogle.com

The resulting diazonium salt solution is then added to a solution of sulfur dioxide saturated in a suitable solvent, such as acetic acid, containing a catalytic amount of copper(I) chloride or copper(II) chloride. rsc.orggoogle.com The diazonium group is replaced by the -SO₂Cl group, with the evolution of nitrogen gas. organic-chemistry.org This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline. nih.gov

A general procedure involves dissolving the aniline in an acidic medium, cooling the solution, and adding an aqueous solution of sodium nitrite dropwise. nih.govgoogle.com The unstable diazonium salt is typically used immediately without isolation. This cold solution is then added to the sulfur dioxide/copper catalyst mixture, and upon completion of the reaction, the product is isolated, often by precipitation upon addition to water. google.com

Modern and Sustainable Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, recent research has focused on developing modern and sustainable methods for the synthesis of arylsulfonyl chlorides. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

While the classical Sandmeyer reaction uses catalytic amounts of copper salts, modern research seeks to expand the range of catalytic systems to improve efficiency and broaden the substrate scope. For direct chlorosulfonylation, which is typically non-catalytic, the development of effective catalysts remains a significant challenge.

However, advancements have been made in related catalytic halogenation reactions. For instance, various catalysts have been explored for the regioselective chlorination of aromatic compounds, which is a key consideration in the synthesis of specifically substituted precursors. ijsrp.org In the context of the Sandmeyer reaction, modifications have been developed to improve the process. For example, using stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can circumvent the need to handle gaseous sulfur dioxide. rsc.org This approach allows for a Sandmeyer-type sulfonyl chloride synthesis from anilines in the presence of HCl and a copper catalyst. rsc.org

Green chemistry principles have been increasingly applied to the synthesis of sulfonyl chlorides, focusing on reducing environmental impact. researchgate.netlookchem.com Key areas of development include the use of safer reagents and solvents, as well as the design of one-pot reaction sequences.

One significant advancement is the development of oxidative chlorination methods in aqueous media. researchgate.netlookchem.com For instance, a system using oxone (potassium peroxymonosulfate) and potassium chloride in water has been shown to efficiently convert thiols and disulfides to their corresponding sulfonyl chlorides at room temperature. lookchem.com This method avoids the use of hazardous chlorine gas and volatile organic solvents. lookchem.com

Another eco-friendly approach involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides. researchgate.net This process can be performed in sustainable solvents like water or ethanol (B145695) and allows for an in-situ reaction with amines to produce sulfonamides in a one-pot procedure, minimizing waste and simplifying workup procedures. researchgate.net

Table 3: Green Reagents for Sulfonyl Chloride Synthesis

| Method | Reagent System | Solvent | Advantages | Reference(s) |

|---|---|---|---|---|

| Oxidative Chlorination | Oxone, KCl | Water | Avoids organic solvents and chlorine gas | lookchem.com |

| Oxidative Chlorination | NaClO₃, HCl | Water | Organic solvent-free, efficient | |

| Oxidative Chlorination | NaDCC·2H₂O, HCl | Water, Ethanol | Mild conditions, allows for one-pot sulfonamide synthesis | researchgate.net |

| Sandmeyer-type | Anilines, DABSO, Cu catalyst | N/A | Avoids gaseous SO₂ | rsc.org |

NaDCC: Sodium Dichloroisocyanurate; DABSO: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)

These modern methodologies represent a significant step towards the safer and more sustainable production of this compound and its analogues, aligning chemical synthesis with the principles of environmental stewardship.

Chemo- and Regioselective Synthesis Strategies for Substituted Arylsulfonyl Chlorides

The synthesis of substituted arylsulfonyl chlorides, such as this compound, demands precise control over the placement of functional groups on the aromatic ring system. Achieving the desired chemo- and regioselectivity is a significant challenge, as traditional synthetic methods often yield mixtures of isomers. researchgate.net

Control of Substitution Patterns on the Phenoxybenzene Core

Direct electrophilic aromatic substitution, such as chlorosulfonation with chlorosulfonic acid, is a common method for introducing a sulfonyl chloride group onto an aromatic ring. nih.gov However, the major drawback of this approach is the lack of regiochemical control. The position of the incoming chlorosulfonyl group is dictated by the electronic effects of the substituents already present on the benzene ring, which can lead to the formation of undesired regioisomers. researchgate.netnih.gov

To overcome this limitation, a more strategic approach involves synthesizing the substituted phenoxybenzene core first, with a functional group that can be subsequently converted into the desired sulfonyl chloride. A highly effective method is the use of substituted anilines as precursors. orgsyn.org The amino group can be diazotized and then replaced by a chlorosulfonyl group in a Sandmeyer-type reaction. orgsyn.org This strategy ensures that the sulfonyl chloride functionality is introduced at the specific position formerly occupied by the amine, thus providing excellent regiochemical control. This method is particularly effective for anilines bearing electron-withdrawing groups. orgsyn.org

Modern synthetic methods also offer pathways to construct highly substituted phenolic and benzene rings with complete regiochemical control from the outset. oregonstate.eduresearchgate.net These methods, which may involve cycloaddition cascades, allow for the programmable placement of various substituents. oregonstate.edu Once the precisely substituted phenoxybenzene core is assembled, the sulfonyl chloride group can be introduced using a regiocontrolled method like the one described above.

| Synthetic Route | Description | Regioselectivity Control |

|---|---|---|

| Direct Chlorosulfonation | Electrophilic aromatic substitution on a substituted benzene with chlorosulfonic acid. | Poor; dictated by existing aryl substituents. |

| From Arylsulfonic Acids/Salts | Treatment of sulfonic acids or their salts with chlorinating agents (e.g., PCl₅, SOCl₂). | Depends on the synthesis of the initial sulfonic acid. |

| Oxidation of Thiophenols | Oxidation of substituted thiophenols or aryl disulfides with chlorine-water. | Depends on the synthesis of the initial thiophenol. |

| From Arylamines (via Diazonium Salts) | Replacement of a diazotized amine function with a chlorosulfonyl group. | Excellent; position is determined by the location of the starting amine group. |

Stereochemical Considerations in Synthesis (if applicable to specific derivatives)

For the parent compound, this compound, there are no chiral centers, and therefore, no stereoisomers. The molecule is achiral, and stereochemical considerations are not applicable to its synthesis.

However, if derivatives of this compound were to be synthesized with chiral substituents on either of the aromatic rings or within the ether linkage, stereochemistry would become a critical factor. In such cases, synthetic strategies would need to employ enantioselective or diastereoselective methods to control the formation of the desired stereoisomer. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the stereochemical outcome of the reactions.

Chemical Reactivity and Transformational Pathways of 3 Chloro 4 Phenoxybenzene 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly effective leaving group, making the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous derivatives, including sulfonamides, sulfonate esters, and sulfones.

Formation of Sulfonamides and Related Amine Derivatives

The reaction of 3-chloro-4-phenoxybenzene-1-sulfonyl chloride with primary or secondary amines is a cornerstone transformation, yielding the corresponding sulfonamides. This reaction, known as sulfonylation, typically proceeds via a nucleophilic substitution mechanism where the amine's lone pair of electrons attacks the electrophilic sulfur atom. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

A variety of bases and solvent systems can be employed, with the choice often depending on the reactivity of the specific amine. Common bases include organic amines like pyridine (B92270) and triethylamine (B128534) (TEA), or inorganic bases such as sodium carbonate. Solvents range from chlorinated hydrocarbons like dichloromethane (B109758) (DCM) to ethers like tetrahydrofuran (B95107) (THF). For instance, quantitative yields of sulfonamides have been reported when reacting aryl sulfonyl chlorides with primary amines using pyridine as a base at temperatures between 0-25 °C. Similarly, TEA is also an effective base for this transformation.

The general scheme for this reaction is as follows: Ar-SO₂Cl + R₂NH → Ar-SO₂NR₂ + HCl

Table 1: Representative Conditions for Sulfonamide Synthesis from Aryl Sulfonyl Chlorides

| Amine Type | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Primary Aryl Amine | Pyridine | - | 0-25 °C | ~100% |

| Primary Aryl Amine | Triethylamine (TEA) | THF | Room Temp. | ~86% |

| Primary Amine | Sodium Carbonate | Aqueous | Room Temp. | High |

| Heteroaryl Amine | Sodium Hydride (NaH) | DMF/THF | - | 72-96% |

Related derivatives such as sulfinamides can also be synthesized from sulfonyl chlorides, though this involves an in-situ reduction of the sulfonyl chloride.

Synthesis of Sulfonate Esters: Alcoholysis and Phenolysis Reactions

This compound readily reacts with alcohols (alcoholysis) or phenols (phenolysis) to form sulfonate esters. This transformation is analogous to sulfonamide formation and is typically facilitated by a base, such as pyridine, to scavenge the HCl produced.

The synthesis of aryl sulfonate esters from various substituted phenols and aryl sulfonyl chlorides has been shown to proceed in excellent yields. The reaction is versatile, tolerating both electron-donating and electron-withdrawing substituents on either reactant. These sulfonate esters are valuable synthetic intermediates themselves, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

A typical procedure involves reacting the sulfonyl chloride with a phenol (B47542) in a suitable solvent in the presence of a base. For example, the reaction of a sulfonyl chloride with a phenol in dichloromethane with pyridine as a base can yield the desired sulfonate ester in over 90% yield.

Table 2: Examples of Aryl Sulfonate Ester Synthesis

| Sulfonyl Chloride | Phenol | Base | Solvent | Yield |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Phenol | Pyridine | Dichloromethane | 93% |

| p-Toluenesulfonyl chloride | 2,4-Dinitrophenol | Pyridine | Dichloromethane | 82% |

| 4-Nitrobenzenesulfonyl chloride | Phenol | Pyridine | Dichloromethane | 91% |

This established methodology indicates that this compound would react efficiently with a wide range of alcohols and phenols to produce the corresponding sulfonate esters.

Generation of Sulfones via Reaction with Organometallic Reagents

Diaryl sulfones can be generated from this compound through a Friedel-Crafts sulfonylation reaction. In this electrophilic aromatic substitution reaction, the sulfonyl chloride acts as the electrophile, and a second aromatic compound (an arene) serves as the nucleophile. The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the sulfonyl chloride.

For example, the industrial synthesis of 4,4'-dichlorodiphenyl sulfone is achieved by reacting 4-chlorobenzenesulfonyl chloride with chlorobenzene (B131634), catalyzed by FeCl₃. The reaction mixture is heated, and the resulting sulfone is a key monomer for high-performance polymers. This process demonstrates a robust pathway for forming a C-S bond between two aromatic rings. Modern variations of this reaction utilize reusable solid acid catalysts, such as certain zeolites and metal-exchanged montmorillonite (B579905) clays, to create a more environmentally friendly process.

Another route to sulfones involves the reaction of sulfonyl chlorides with organometallic reagents like Grignard reagents (R-MgX). However, this can be complex, as the primary reaction often leads to the formation of sulfinates, which can then be alkylated to form sulfones.

Interconversion to Sulfonic Acids and Salts

Sulfonyl chlorides can be readily converted back to their corresponding sulfonic acids through hydrolysis. This reaction involves the nucleophilic attack of water on the sulfonyl chloride group. The process is typically carried out by treating the sulfonyl chloride with water, often in a solvent like dioxane, or by using aqueous base followed by acidification.

The hydrolysis of arenesulfonyl chlorides has been studied mechanistically and can proceed through different pathways depending on the solvent and substituents. This conversion is a fundamental reaction of sulfonyl chlorides and represents the reversal of their common synthesis from sulfonic acids. Industrial processes sometimes utilize a controlled hydrolysis step to separate the sulfonic acid product from excess reagents. The resulting sulfonic acid can be isolated or converted to its salt by neutralization with a base.

Halogen Exchange Reactions (e.g., to Sulfonyl Fluorides)

The chloride atom of the sulfonyl chloride moiety can be exchanged for other halogens, most notably fluoride (B91410), to generate sulfonyl fluorides. Sulfonyl fluorides are often more stable and exhibit different reactivity compared to their chloride counterparts, making them valuable in applications like click chemistry (SuFEx).

This transformation is typically achieved using a nucleophilic fluoride source. However, the synthesis can be challenging and may require hazardous reagents like potassium hydrogen fluoride (KHF₂). Mechanistic studies on arenesulfonyl chlorides have also investigated the kinetics of chloride-chloride isotopic exchange reactions. These studies, using radio-labeled chloride ions, show that the exchange proceeds via a nucleophilic substitution mechanism at the sulfur center. Such investigations reveal that the reaction rate is sensitive to the electronic effects of substituents on the aromatic ring.

Reactions Involving the Aromatic Ring and Peripheral Substituents

Beyond the reactivity of the sulfonyl chloride group, the aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is determined by the directing effects of the three substituents on the ring: the chloro group (-Cl), the phenoxy group (-OPh), and the sulfonyl chloride group (-SO₂Cl).

Phenoxy group (-OPh): An activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance.

Chloro group (-Cl): A deactivating group that also directs ortho and para due to resonance donation from its lone pairs, despite being inductively withdrawing.

Sulfonyl chloride group (-SO₂Cl): A strongly deactivating group that directs incoming electrophiles to the meta position due to its powerful electron-withdrawing nature through both induction and resonance.

Analyzing the combined influence of these groups on the ring (C1-SO₂Cl, C3-Cl, C4-OPh):

Position C2 is ortho to the activating -OPh group and ortho to the deactivating -SO₂Cl group.

Position C5 is meta to the -OPh group, meta to the -Cl group, and ortho to the -SO₂Cl group.

Position C6 is ortho to the -Cl group and meta to the -SO₂Cl group.

The most likely position for electrophilic attack (e.g., nitration, halogenation) would be C2. This position is strongly activated by the ortho phenoxy group and only meta to the chloro group, while being ortho to the strongly deactivating sulfonyl chloride. The activating effect of the phenoxy group is generally dominant, directing the electrophile to its ortho position. Therefore, reactions like nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 3-chloro-2-nitro-4-phenoxybenzene-1-sulfonyl chloride as the major product.

Electrophilic Aromatic Substitution (EAS) on the Chlorophenoxybenzene Core

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring by replacing a hydrogen atom. The position of this substitution is directed by the existing groups on the ring. In this compound, the directing effects of the three substituents must be considered.

-Cl (Chloro group): This is a deactivating, ortho, para-directing group. It withdraws electron density through induction but donates through resonance.

-OPh (Phenoxy group): This is an activating, ortho, para-directing group. The oxygen's lone pairs donate electron density to the ring via resonance, which outweighs its inductive withdrawal.

-SO₂Cl (Sulfonyl chloride group): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both induction and resonance. libretexts.org

The combined influence of these groups dictates the regioselectivity of EAS reactions. The phenoxy group at position 4 strongly activates the ortho positions relative to it (positions 3 and 5). The chloro group at position 3 also directs ortho (position 2) and para (position 5). The sulfonyl chloride at position 1 directs incoming electrophiles to the meta positions (positions 3 and 5).

Considering these influences, position 5 is the most likely site for electrophilic attack. It is ortho to the activating phenoxy group, para to the ortho, para-directing chloro group, and meta to the deactivating sulfonyl chloride group. Position 2 is also activated (ortho to the chloro group) but is sterically hindered and adjacent to the bulky sulfonyl chloride group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-Chloro-5-nitro-4-phenoxybenzene-1-sulfonyl chloride |

| Halogenation | Br₂ / FeBr₃ | 5-Bromo-3-chloro-4-phenoxybenzene-1-sulfonyl chloride |

| Sulfonation | Fuming H₂SO₄ | 3-Chloro-4-phenoxy-5-sulfobenzene-1-sulfonyl chloride |

Research on similar structures supports this predictive analysis. For instance, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid occurs at the position activated by the ether linkage and directed by the other substituents. soton.ac.uk Similarly, the preparation of 4-chloro-3-nitrobenzene sulfonyl chloride from ortho-chloro-nitrobenzene demonstrates that EAS on substituted benzenes is a standard synthetic procedure. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Halide Positions

The carbon-chlorine bond at position 3 serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalytic systems, particularly those using palladium or nickel, can effectively facilitate these transformations. mdpi.comrsc.org

Common cross-coupling reactions applicable to this position include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This would replace the chloro group with an aryl, heteroaryl, or vinyl group.

Heck-Mizoroki Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, converting the aryl chloride to an arylamine. organic-chemistry.orgresearchgate.net

Stille Coupling: The palladium-catalyzed reaction of the aryl chloride with an organostannane reagent. rsc.org

The success of these reactions often depends on the choice of ligand for the metal catalyst, as well as the reaction conditions. The electronic properties of the this compound substrate, with its strongly deactivating sulfonyl chloride group, can influence the oxidative addition step in the catalytic cycle. Studies on the cross-coupling of other substituted chloro-aromatics, such as 3-chloro-4-halogeno-1,2,5-thiadiazoles, have shown that the C-Cl bond can be selectively functionalized using palladium catalysis. researchgate.net

Functional Group Interconversions of the Chloro Substituent

The chloro group can be replaced by a variety of nucleophiles, primarily through nucleophilic aromatic substitution (SₙAr). The SₙAr mechanism is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the powerful sulfonyl chloride group is ortho to the chloro substituent, which should strongly activate the C-Cl bond towards nucleophilic attack.

This activation allows for the displacement of the chloride ion by various nucleophiles under relatively mild conditions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Aryl methyl ether |

| Amine | Ammonia (NH₃), Piperidine | Arylamine |

| Thiolate | Sodium thiophenoxide (NaSPh) | Diaryl sulfide |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Phenol |

| Cyanide | Sodium cyanide (NaCN) | Benzonitrile |

In the absence of strong activation, nucleophilic substitution on aryl halides can sometimes proceed through a high-energy benzyne (B1209423) intermediate under forcing conditions (e.g., strong base, high temperature), which can lead to a mixture of regioisomeric products. libretexts.org However, given the activating effect of the sulfonyl chloride group in the target molecule, the direct SₙAr pathway is the more probable route for functional group interconversion at the C-Cl position. libretexts.org

Radical Reactions and Reductive Transformations

The sulfonyl chloride group is a key participant in radical reactions. It can serve as a precursor to sulfonyl radicals (ArSO₂•) under various conditions, such as exposure to light (photoredox catalysis) or radical initiators. magtech.com.cnresearchgate.net These highly reactive intermediates can then engage in a variety of transformations, including addition to alkenes and alkynes.

Reductive transformations can target either the chloro substituent or the sulfonyl chloride group.

Reductive Dechlorination: The aromatic C-Cl bond can be cleaved and replaced with a hydrogen atom. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using metal-based reducing agents. Studies have shown the effectiveness of nickel, iron, and zinc-based reagents for the dechlorination of compounds like 1,3-dichlorobenzene (B1664543) and 4-methoxy-chlorobenzene. uky.edu Microbial-mediated reductive dechlorination has also been observed for dichlorobenzene isomers. dtic.mil

Reduction of the Sulfonyl Chloride Group: The sulfonyl chloride moiety can be reduced to several other sulfur-containing functional groups.

To Disulfides: Treatment with reducing agents like a TiCl₄/Sm system can convert arylsulfonyl chlorides into the corresponding diaryl disulfides. tandfonline.comtandfonline.com

To Thiols: A more complete reduction to the corresponding aryl thiol (mercaptophenoxybenzene derivative) can be accomplished using stronger reducing agents or specific reagents like triphenylphosphine (B44618). researchgate.net

These reductive pathways offer methods to selectively modify or remove the functional groups, further expanding the synthetic utility of the parent molecule.

Mechanistic Investigations of 3 Chloro 4 Phenoxybenzene 1 Sulfonyl Chloride Reactions

Elucidation of Reaction Mechanisms for Sulfonyl Chloride Transformations

The transformation of sulfonyl chlorides, such as 3-chloro-4-phenoxybenzene-1-sulfonyl chloride, predominantly involves nucleophilic substitution at the sulfur atom. The nature of this substitution, whether it proceeds via a concerted or a stepwise mechanism, has been a subject of detailed investigation.

Nucleophilic substitution reactions at a sulfonyl sulfur center are generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgresearchgate.net This is in contrast to the possibility of a unimolecular (SN1) pathway, which would involve the formation of a sulfonyl cation intermediate. Several lines of evidence support the prevalence of the SN2 mechanism for arenesulfonyl chlorides.

The hydrolysis of various substituted benzenesulfonyl chlorides in water has been shown to be consistent with an SN2 mechanism. rsc.org The reaction rates are influenced by the concentration of the nucleophile, which is characteristic of a bimolecular process. For this compound, the presence of electron-withdrawing chloro and phenoxy groups on the benzene (B151609) ring would further disfavor the formation of a positively charged sulfonyl cation, making the SN1 pathway less likely.

The key distinction between the SN1 and SN2 pathways lies in the timing of bond formation and bond cleavage. In an SN2 reaction, the nucleophile attacks the electrophilic sulfur atom at the same time as the leaving group (chloride ion) departs in a single, concerted step. ulethbridge.ca Conversely, an SN1 reaction would involve a slow, rate-determining step where the leaving group departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com The general consensus for arenesulfonyl chlorides leans towards the concerted SN2 pathway.

In the context of an SN2 reaction at the sulfur atom of this compound, the reaction proceeds through a high-energy transition state rather than a stable intermediate. This transition state is often described as having a trigonal bipyramidal geometry around the central sulfur atom. researchgate.net In this arrangement, the incoming nucleophile and the departing chloride ion occupy the axial positions, while the two oxygen atoms and the carbon atom of the benzene ring lie in the equatorial plane.

Theoretical studies and experimental observations on related arenesulfonyl chlorides support this model. researchgate.net The geometry of the transition state is a critical factor in determining the stereochemical outcome of the reaction, although for an achiral molecule like this compound, this is not directly observable. The energy of this transition state dictates the activation energy of the reaction and, consequently, the reaction rate.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The derivatization of this compound involves its reaction with various nucleophiles to form a range of sulfonamide and sulfonate ester derivatives. Understanding the kinetics and thermodynamics of these reactions is essential for optimizing reaction conditions and predicting product distributions.

The rate of derivatization reactions of arenesulfonyl chlorides can be determined by monitoring the disappearance of the reactant or the appearance of the product over time. For reactions like hydrolysis, the rate can be followed by measuring the change in conductivity as hydrochloric acid is produced. researchgate.net The reaction rates are typically found to follow second-order kinetics, consistent with an SN2 mechanism.

The activation energy (Ea) for these reactions can be determined by studying the temperature dependence of the rate constant, typically using the Arrhenius equation. Activation parameters, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further details about the transition state. For the hydrolysis of p-substituted benzenesulfonyl chlorides, the activation enthalpies and entropies have been determined, as shown in the table below.

| Substituent (p-X) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| H | 16.4 | -15.5 |

| CH₃ | 17.0 | -13.8 |

| OCH₃ | 17.9 | -11.2 |

| F | 16.2 | -15.8 |

| NO₂ | 15.2 | -17.1 |

Data for p-substituted benzenesulfonyl chlorides from a study on their hydrolysis. This data is illustrative of the range of activation parameters for arenesulfonyl chlorides. rsc.org

In derivatization reactions where multiple nucleophiles are present or where the nucleophile can attack at different sites, the analysis of product distribution is crucial. For this compound reacting with a mixture of nucleophiles, the relative rates of reaction will determine the product ratio. This is governed by the nucleophilicity of the competing species and the reaction conditions.

Equilibrium studies are generally less relevant for the reactions of sulfonyl chlorides with strong nucleophiles, as these reactions are typically irreversible due to the formation of a stable leaving group (chloride ion) and a strong covalent bond between sulfur and the nucleophile.

The product distribution can be analyzed using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific product distribution studies for this compound are not extensively reported, the principles of competitive nucleophilic attack on arenesulfonyl chlorides are well-established. The stronger, less sterically hindered nucleophile will generally yield the major product.

The following table presents hypothetical product distributions for the reaction of an arenesulfonyl chloride with two competing nucleophiles, illustrating the effect of nucleophile strength.

| Nucleophile 1 | Nucleophile 2 | Relative Reactivity (k₁/k₂) | Product 1 (%) | Product 2 (%) |

|---|---|---|---|---|

| Ammonia | Water | ~10³ | >99 | <1 |

| Aniline (B41778) | Ethanol (B145695) | ~10² | ~99 | ~1 |

| Hydroxide (B78521) | Water | ~10⁴ | >99 | <1 |

This table provides an illustrative example of product distribution based on the general relative reactivity of different nucleophiles towards arenesulfonyl chlorides.

Advanced Spectroscopic and Structural Elucidation Techniques in Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 3-chloro-4-phenoxybenzene-1-sulfonyl chloride, ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and signal multiplicities allow for the unambiguous assignment of each nucleus within the molecule's framework.

Due to the ether linkage, the molecule can adopt various conformations arising from the rotation around the C-O-C bonds. The dihedral angles between the two aromatic rings significantly influence the magnetic shielding of nearby protons. Nuclear Overhauser Effect (NOE) spectroscopy, a 2D NMR technique, can be employed to probe through-space proximities between protons on the two different rings, offering insights into the predominant conformation in solution. For instance, an NOE between a proton on the phenoxy ring and a proton on the chlorobenzene (B131634) ring would indicate a folded or twisted conformation where these groups are in close proximity. rsc.orgnih.govmdpi.com

| Atom Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.23 | d | 6.7 | 2H on 4'-chlorophenoxy ring |

| ¹H | 6.89 | d | 8.6 | 1H on 3-chloro-4-phenoxy ring |

| ¹H | 6.81 | d | 9.0 | 3H (2H on 4'-chlorophenoxy ring, 1H on 3-chloro-4-phenoxy ring) |

| ¹H | 6.78 | d | 2.8 | 1H on 3-chloro-4-phenoxy ring |

| ¹H | 6.57 | dd | 8.6, 2.8 | 1H on 3-chloro-4-phenoxy ring |

| ¹H | 3.69 | br s | - | 2H of NH₂ |

| ¹³C | 157.18 | - | - | Aromatic C |

| ¹³C | 144.49 | - | - | Aromatic C |

| ¹³C | 143.16 | - | - | Aromatic C |

| ¹³C | 129.59 | - | - | Aromatic CH |

| ¹³C | 127.51 | - | - | Aromatic C |

| ¹³C | 127.21 | - | - | Aromatic C |

| ¹³C | 123.54 | - | - | Aromatic CH |

| ¹³C | 117.51 | - | - | Aromatic CH |

| ¹³C | 116.72 | - | - | Aromatic CH |

| ¹³C | 114.73 | - | - | Aromatic CH |

Advanced Mass Spectrometry Techniques for Reaction Pathway Intermediates

Advanced mass spectrometry (MS) techniques, particularly when coupled with "soft" ionization methods like electrospray ionization (ESI), are powerful tools for detecting and characterizing transient intermediates in reaction pathways. nih.govscispace.com In the context of this compound, MS can be used to monitor its reactions, for example, with nucleophiles to form sulfonamides or sulfonate esters. By analyzing the reaction mixture at various time points, it is possible to identify charged or easily ionizable intermediates, providing direct evidence for a proposed mechanism. nih.gov

The fragmentation pattern of the parent molecule under electron ionization (EI) can also yield significant structural information. For this compound, characteristic fragmentation would likely involve the loss of the chlorine atom from the sulfonyl chloride group (-Cl), the entire SO₂Cl group, or cleavage at the ether linkage. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for all chlorine-containing fragments, aiding in their identification. nih.gov

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 302 | [M]⁺ (Molecular ion) | [C₁₂H₈Cl₂O₃S]⁺ |

| 267 | [M - Cl]⁺ | [C₁₂H₈ClO₃S]⁺ |

| 203 | [M - SO₂Cl]⁺ | [C₁₂H₈ClO]⁺ |

| 168 | [C₁₂H₈O]⁺ | [C₁₂H₈O]⁺ |

| 139 | [C₆H₄ClS]⁺ | [C₆H₄ClS]⁺ |

| 111 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Crystallography for Complex Derivative Structures and Noncovalent Interactions

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. researchgate.netbiointerfaceresearch.com For a derivative of this compound, this technique would precisely determine bond lengths, bond angles, and the torsional angles that define its conformation. This is particularly valuable for understanding the spatial relationship between the two aromatic rings and the orientation of the sulfonyl chloride group.

Furthermore, the crystal packing reveals the nature and geometry of noncovalent interactions, such as hydrogen bonds (if applicable in a derivative), halogen bonds (involving the chlorine atoms), and π-π stacking between the aromatic rings. nih.govresearchgate.net These interactions are crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties. While a crystal structure for the parent sulfonyl chloride is not available, studies on related sulfonamides and other diaryl ether derivatives demonstrate the power of this technique to reveal detailed structural features, including twisted conformations and specific intermolecular contacts that govern the crystal lattice. researchgate.netbiointerfaceresearch.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1260 |

| Z | 4 |

| Key Torsion Angle (C-S--O-C) | ~75° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and effective method for identifying functional groups within a molecule. For this compound, these techniques would provide clear signatures for its key structural components. The sulfonyl chloride group (SO₂Cl) is particularly well-characterized, exhibiting strong and distinct asymmetric and symmetric stretching vibrations.

The presence of the diaryl ether linkage would be confirmed by C-O-C stretching bands. The aromatic rings would show characteristic C-H and C=C stretching and bending vibrations. By monitoring the changes in these vibrational frequencies during a reaction, one can gain mechanistic insights. For instance, the disappearance of the SO₂Cl bands and the appearance of new bands corresponding to a sulfonamide (N-H stretching) or sulfonate ester (S-O-C stretching) would signify the conversion of the starting material. nih.govmdpi.com

The IR spectrum of the precursor 3-chloro-4-(4′-chlorophenoxy)aminobenzene shows characteristic bands for the N-H bonds of the primary amine and the aromatic C=C bonds. nih.gov For the target sulfonyl chloride, one would expect the disappearance of the N-H bands and the appearance of strong absorptions in the regions typical for the SO₂ group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Ar-H |

| Aromatic C=C Stretch | 1600-1450 | Ar C=C |

| SO₂ Asymmetric Stretch | 1390-1370 | -SO₂Cl |

| SO₂ Symmetric Stretch | 1195-1175 | -SO₂Cl |

| Aromatic C-O-C Asymmetric Stretch | 1280-1200 | Ar-O-Ar |

| Aromatic C-O-C Symmetric Stretch | 1050-1000 | Ar-O-Ar |

| C-Cl Stretch | 1100-1000 | Ar-Cl |

| S-Cl Stretch | 600-500 | -S-Cl |

Applications of 3 Chloro 4 Phenoxybenzene 1 Sulfonyl Chloride in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Specialty Polymers and Resins

The robust chemical structure of 3-chloro-4-phenoxybenzene-1-sulfonyl chloride makes it an exemplary monomer for the synthesis of specialty polymers characterized by high thermal stability, mechanical strength, and chemical resistance. These properties are largely derived from the aromatic backbone and the strong ether and sulfone linkages formed during polymerization.

Polyarylsulfones (PAS) and Polyethersulfones (PES) are high-performance amorphous thermoplastics known for their exceptional properties. The synthesis of these polymers often involves nucleophilic aromatic substitution polycondensation reactions. In this context, monomers like this compound can serve a crucial role. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and can react with nucleophilic groups on other monomers, such as phenols, to form the characteristic sulfone bridge (-SO₂-) that defines the backbone of these polymers.

Engineering thermoplastics like PES are typically synthesized using monomers where a more reactive fluorine atom is the leaving group, but chlorine-containing monomers are also utilized. nih.gov The polymerization process builds long chains by linking aromatic units through ether and sulfone groups, creating a rigid and stable polymer structure. The phenoxy group within the this compound monomer contributes to the polymer's toughness and processability, while the sulfone linkage provides high strength and oxidative stability.

Table 1: Key Monomer Moieties and Resulting Polymer Properties

| Monomer Structural Feature | Contribution to Polymer Properties |

|---|---|

| Aryl Sulfone (-Ar-SO₂-Ar-) | High thermal stability, oxidative resistance, mechanical strength |

| Aryl Ether (-Ar-O-Ar-) | Toughness, ductility, good flow for processing |

The polymers derived from such precursors, particularly Polyethersulfone (PES), are extensively used in creating advanced filtration membranes. mdpi.compolimapes.com PES membranes are valued for their high thermal, chemical, and hydrolytic stability. mdpi.com These properties make them suitable for demanding separation processes in various industries.

Membrane Technology : PES is a preferred material for ultrafiltration (UF) and as a support layer in reverse osmosis (RO) membranes. mdpi.compolimapes.comappliedmembranes.comwateranywhere.comgoogle.com Its asymmetric pore structure allows for controlled rejection of particles at the surface while enabling high flow rates. porex.com These membranes are used for water purification, wastewater treatment, food and beverage processing (e.g., protein recovery), and in the pharmaceutical industry for sterile filtration. mdpi.comappliedmembranes.comporex.com The inherent chemical resistance of PES allows the membranes to be cleaned with a variety of agents, extending their operational life. mdpi.com

High-Performance Materials : The excellent thermal stability and mechanical strength of polyarylsulfones and polyethersulfones make them suitable for applications in the aerospace and automotive industries. syensqo.comresearchgate.net These materials are used to manufacture lightweight structural components that can withstand high temperatures and harsh chemical environments, contributing to fuel efficiency and safety. syensqo.comresearchgate.net Their applications include interior aircraft components, electrical connectors, and automotive parts that require durability and heat resistance.

Intermediates for Agrochemicals and Functional Dyes

The specific arrangement of the chloro, phenoxy, and sulfonyl chloride groups on the benzene (B151609) ring makes this compound a strategic building block for creating complex molecules with desired biological or optical properties.

The phenoxy-phenyl moiety is a common structural feature in a variety of herbicides. nih.govresearchgate.net The synthesis of such agrochemicals often involves coupling different molecular fragments to build a final structure with targeted biological activity. nbinno.comnih.gov The sulfonyl chloride group of this compound can be readily converted into sulfonamides or sulfonate esters, which are functional groups present in many active pesticides.

For instance, the synthesis of novel herbicides often involves linking a pyridazine (B1198779) or pyrazole (B372694) ring system to a substituted phenyl group. nih.govnih.gov The presence of a trifluoromethyl group on a phenyl ring is also a known toxophore that enhances herbicidal activity. researchgate.net The this compound scaffold provides a platform to introduce the necessary phenoxy linkage while the sulfonyl chloride group serves as a reactive handle for further chemical modification to create complex herbicidal molecules. nbinno.com

Sulfonyl chlorides are important intermediates in the synthesis of various dyes. quora.com They are often prepared from the corresponding sulfonic acids, which are less reactive. The highly reactive sulfonyl chloride group can then be used to attach the dye molecule to substrates or to build larger chromophoric systems. hep.com.cn For example, it can react with amines to form stable sulfonamide linkages.

The condensation of a sulfonyl chloride, such as 1,2-diazonaphthoquinone-5-sulfonyl chloride, with phenolic compounds is a known method for producing photosensitizers used in photoresists. chempedia.info The this compound structure could be incorporated into azo dyes or other dye classes, where the phenoxy and chloro substituents would modulate the electronic properties of the chromophore, thereby influencing its color, lightfastness, and other key characteristics.

Reagents in Complex Organic Synthesis for C-S Bond Formation

Beyond its role as a building block, the sulfonyl chloride functional group is a powerful reagent for forming carbon-sulfur (C-S) bonds, which are prevalent in pharmaceuticals, natural products, and materials science. bohrium.commdpi.com Arylsulfonyl chlorides are stable, odorless, and readily available precursors that can serve as effective surrogates for thiols, which are often volatile and toxic. bohrium.comrsc.org

The formation of thioethers (sulfides) from sulfonyl chlorides typically involves a reduction of the sulfonyl chloride. organic-chemistry.orgtaylorfrancis.com Various methods have been developed to achieve this transformation under mild conditions.

Phosphine-Mediated Reduction : Reagents like triphenylphosphine (B44618) can deoxygenate sulfonyl chlorides, forming a transient intermediate that can be trapped by nucleophiles like alcohols or carboxylic acids to form thioethers or thioesters, respectively. nih.gov

Catalytic Reduction : Transition metal catalysts, including those based on palladium or copper, can facilitate the reductive coupling of sulfonyl chlorides with various partners. taylorfrancis.comresearchgate.netresearchgate.net For example, a copper(I)-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides in the presence of a reducing agent like triphenylphosphine allows for the direct synthesis of diaryl thioethers. researchgate.net

Hydrogenation : Catalytic hydrogenation using a palladium catalyst can reduce aromatic sulfonyl chlorides to the corresponding thiols. taylorfrancis.comgoogle.com This process is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. google.com

These methods highlight the utility of this compound as a precursor for generating a sulfur-based nucleophile in situ, enabling the formation of C-S bonds without handling problematic thiols directly. This approach offers broad functional group tolerance and is applicable to the late-stage modification of complex molecules. rsc.orgnih.gov

Table 2: Methods for C-S Bond Formation from Arylsulfonyl Chlorides

| Method | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Phosphine-Mediated Deoxygenation | Triphenylphosphine, Alcohols/Acids | Thioethers, Thioesters | nih.gov |

| Copper-Catalyzed Coupling | CuI, PPh₃, Aryl Boronic Acids | Diaryl Thioethers | researchgate.net |

| Catalytic Hydrogenation | Palladium Catalyst, H₂ | Thiols | taylorfrancis.comgoogle.com |

Building Blocks for Complex Heterocyclic and Polycyclic Systems

While direct, specific examples of the use of this compound in the synthesis of complex heterocyclic and polycyclic systems are not extensively documented in publicly available research, the inherent reactivity of the sulfonyl chloride functional group makes it a prime candidate for such applications. Sulfonyl chlorides are well-established precursors in the formation of a variety of heterocyclic rings, including quinazolines and benzothiazines.

The synthesis of these and other related heterocyclic systems often involves the reaction of a sulfonyl chloride with a suitable nucleophile, leading to the formation of a sulfonamide linkage which can then be incorporated into a larger ring system through subsequent cyclization reactions. The phenoxybenzene moiety of the molecule provides a bulky, aromatic substituent that can influence the stereochemistry and electronic properties of the resulting heterocyclic or polycyclic compound. This can be particularly advantageous in the design of bioactive molecules and functional materials where precise control over molecular shape and charge distribution is crucial.

Table 1: Potential Heterocyclic and Polycyclic Systems from this compound

| Target System | General Synthetic Approach | Potential Significance |

|---|---|---|

| Quinazolines | Reaction with anthranilamides or related precursors followed by cyclization. | Quinazolines are a core scaffold in many pharmaceuticals. |

| Benzothiazines | Condensation with o-aminothiophenols. | Benzothiazines exhibit a range of biological activities. |

| Polycyclic Aromatic Sulfonamides | Multi-step synthesis involving coupling and annulation reactions. | Potential applications in organic electronics and materials science. |

Role in Postsynthetic Modification of Materials (e.g., MOFs)

The field of materials science has seen a surge of interest in the postsynthetic modification (PSM) of porous materials like metal-organic frameworks (MOFs). PSM allows for the introduction of new functionalities into a pre-existing MOF structure, thereby tailoring its properties for specific applications. The reactive nature of this compound makes it a suitable candidate for the functionalization of MOFs that possess reactive sites, such as amino groups.

For instance, MOFs like UiO-66-NH2 and ZIF-8, which can be synthesized with amino-functionalized linkers, provide a platform for the covalent attachment of the 3-chloro-4-phenoxybenzene-1-sulfonyl group. This modification would occur through the formation of a stable sulfonamide bond between the sulfonyl chloride and the amino group within the MOF structure.

The introduction of the bulky and hydrophobic 3-chloro-4-phenoxybenzene moiety into the pores of a MOF can significantly alter its properties. This could lead to enhanced selectivity in gas separation, improved catalytic activity, or the creation of new sensory materials. The precise control over the degree of functionalization allows for the fine-tuning of the material's characteristics.

Table 2: Potential Postsynthetic Modifications with this compound

| Material | Modification Strategy | Potential Outcome |

|---|---|---|

| UiO-66-NH2 | Reaction with the amino groups on the organic linkers. | Altered pore environment, enhanced hydrophobicity, potential for selective adsorption. |

| ZIF-8 (with functional linkers) | Covalent attachment to functionalized linkers within the framework. | Modified surface properties, potential for new catalytic sites. |

| Amine-functionalized polymers | Grafting onto the polymer backbone. | Creation of functional materials with tailored surface chemistry. |

While specific research detailing the use of this compound in these exact applications remains to be broadly published, the fundamental principles of organic and materials chemistry strongly support its potential as a valuable tool for the creation of complex molecules and functional materials. Further research in this area is anticipated to unveil a wider range of applications for this versatile compound.

Environmental and Green Chemistry Considerations for 3 Chloro 4 Phenoxybenzene 1 Sulfonyl Chloride

Degradation Pathways in Environmental Matrices

The environmental fate of 3-chloro-4-phenoxybenzene-1-sulfonyl chloride is governed by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation. These pathways determine the persistence and potential long-term effects of the compound in different environmental compartments.

Photolytic Stability: The photolytic degradation of aromatic compounds can be influenced by the number of aromatic rings in their structure; a greater number of rings can increase resistance to degradation by hydroxyl radicals. nih.gov The photodegradation of this compound, which contains two aromatic rings, is anticipated to be influenced by factors such as pH. For some polycyclic aromatic hydrocarbons, higher rates of photodegradation have been observed at increased initial concentrations. nih.gov Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in removing organic materials from water and could be employed to degrade persistent aromatic compounds. wikipedia.orgnih.gov The efficiency of AOPs in degrading aromatic hydrocarbons is dependent on the number of aromatic rings and the functional groups attached. nih.gov

| Parameter | General Influence on Aromatic Compounds |

| Photolytic Degradation | Influenced by the number of aromatic rings and pH. nih.govnih.gov |

| Hydrolytic Degradation | Proceeds via an SN2 mechanism, with rates dependent on substituents. rsc.org |

This table provides a general overview of factors influencing the degradation of aromatic compounds, which can be extrapolated to this compound.

The biodegradation of halogenated diaryl ethers is a critical pathway for their removal from the environment. While non-halogenated diaryl ethers are generally biodegradable under aerobic conditions, the presence of halogens often requires specialized microbial strains for mineralization. nih.gov

Mechanisms: The initial steps in the biodegradation of diphenyl ether and its derivatives can involve enzymatic cleavage of the ether bond. mdpi.comresearchgate.net Several bacterial strains have shown the potential to grow on and co-metabolically degrade 4-chloro- and 4-bromodiphenyl ether, particularly in the presence of other growth substrates like phenol (B47542). mdpi.com The degradation of such compounds can proceed via ortho cleavage pathways, indicated by the activity of catechol 1,2-dioxygenase. mdpi.com Fungi, with their non-specific enzymes like lignin-peroxidases, are also capable of transforming chlorinated dibenzofurans and dibenzo-p-dioxins, which share structural similarities. nih.gov The cleavage of aromatic ether linkages is a key step in lignin (B12514952) degradation by some bacteria, involving a series of enzymatic reactions. rsc.org

Potential Products: Based on the degradation pathways of related compounds, the biodegradation of this compound could potentially lead to the formation of chlorophenols and phenoxybenzoic acids as intermediate products. The sulfonyl chloride group would likely be hydrolyzed to a sulfonic acid. Subsequent microbial action could lead to further degradation and eventual mineralization to carbon dioxide, water, and inorganic salts.

| Degradation Aspect | Information on Related Compounds |

| Microbial Action | Specialized strains are often required for halogenated diaryl ethers. nih.gov |

| Co-metabolism | Degradation can be enhanced in the presence of other growth substrates. mdpi.com |

| Enzymatic Cleavage | Ether bond cleavage is a key initial step. mdpi.comresearchgate.net |

| Fungal Degradation | Non-specific fungal enzymes can transform related chlorinated compounds. nih.gov |

This table summarizes findings on the biodegradation of compounds structurally related to this compound.

Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

Traditional methods for preparing sulfonyl chlorides often involve hazardous reagents like chlorosulfonic acid, thionyl chloride, or phosphorus pentachloride, which can generate significant waste. rsc.org More environmentally benign approaches focus on alternative chlorinating agents and reaction conditions. One such method involves the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) for the conversion of sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions. organic-chemistry.org This method is noted for its high efficiency and chemoselectivity, tolerating functional groups like ethers. organic-chemistry.org Another green approach is the synthesis of sulfonyl chlorides from sulfonyl hydrazides using N-halosuccinimides (NCS or NBS) under mild conditions. nih.gov

Waste minimization in sulfonation processes is a key consideration. Conventional sulfonation can generate large volumes of waste, but using sulfur trioxide (SO3) in liquid sulfur dioxide (SO2) can lead to processes with significantly lower waste production and better atom economy. researchgate.net For the synthesis of sulfonamides, an improved process involves the reaction of an aromatic compound with SO3 in liquid SO2, followed by reaction with thionyl chloride, where the SO2 can be evaporated and recycled. researchgate.net In surfactant production, implementing water and solvent recycling systems, such as reverse osmosis and multi-effect evaporators, has been shown to decrease freshwater usage and wastewater treatment costs significantly. asiachmical.com

| Green Synthesis Strategy | Description |

| Alternative Chlorinating Agents | Use of TAPC or N-halosuccinimides to replace hazardous reagents like thionyl chloride. organic-chemistry.orgnih.gov |

| Solvent-Free Conditions | Conducting reactions without a solvent to reduce waste and simplify purification. organic-chemistry.org |

| SO3/SO2 System | Utilizing sulfur trioxide in liquid sulfur dioxide for sulfonation to minimize waste. researchgate.net |

| Solvent and Water Recycling | Implementing advanced systems like reverse osmosis to reduce resource consumption. asiachmical.com |

This interactive table outlines various green chemistry strategies applicable to the synthesis of sulfonyl chlorides.

Green Analytical Methodologies for Environmental Monitoring

The monitoring of industrial byproducts from the synthesis of this compound is essential for environmental protection. Green analytical chemistry focuses on developing analytical methods that are more environmentally friendly.

Supercritical Fluid Chromatography (SFC): SFC is a powerful analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com This technique is considered a form of normal phase chromatography and is particularly useful for the analysis and purification of a wide range of compounds, including those that are thermally labile. wikipedia.org The use of CO2 as the mobile phase makes SFC a greener alternative to traditional high-performance liquid chromatography (HPLC) by reducing the consumption of organic solvents. shimadzu.comteledynelabs.com SFC has been successfully applied to the analysis of complex mixtures of polycyclic aromatic compounds in environmental samples. tandfonline.comnih.gov

Ultrasound-Assisted Extraction (UAE): UAE is an extraction technique that can increase extraction yields, reduce extraction times, and operate at lower temperatures compared to conventional methods. nih.gov It is considered an environmentally friendly technique as it can reduce the consumption of organic solvents. nih.govresearchgate.net UAE has been used for the extraction of organic contaminants from various environmental matrices, including solid and liquid samples. researchgate.net The optimization of UAE parameters, such as temperature and time, can lead to efficient extraction of valuable compounds from plant materials. researchgate.netmedwinpublishers.com

Advanced oxidation processes can also be utilized for the degradation of sulfonated aromatic pollutants in wastewater, and monitoring their efficacy would be a key application of these green analytical techniques. wikipedia.orgrsc.orgresearchgate.net

| Green Analytical Technique | Principle and Application |

| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as a mobile phase, reducing organic solvent use. Applied to the analysis of aromatic compounds. wikipedia.orgtandfonline.com |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance extraction efficiency, minimizing solvent consumption and time. nih.govresearchgate.net |

This table highlights green analytical methodologies relevant for monitoring byproducts from the synthesis of this compound.

Future Research Perspectives and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis and Transformation

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 3-chloro-4-phenoxybenzene-1-sulfonyl chloride and its derivatives. This includes the exploration of novel catalytic systems, such as heterogeneous photocatalysts, which can mediate the synthesis of sulfonyl chlorides from readily available starting materials like aryldiazonium salts under mild, visible-light conditions. nih.govacs.org Such methods offer an alternative to traditional Sandmeyer-type reactions that often rely on stoichiometric copper salts. acs.org Furthermore, developing new catalysts for the subsequent transformations of the sulfonyl chloride group could provide more selective and efficient routes to complex sulfonamides and other derivatives.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of sulfonyl chloride synthesis into automated and continuous flow platforms represents a significant opportunity for improving safety, scalability, and efficiency. mdpi.comresearchgate.net Conventional batch synthesis of sulfonyl chlorides can be highly exothermic and involve hazardous reagents. rsc.org Continuous flow reactors offer superior control over reaction parameters, minimizing thermal runaway risks and enabling safer handling of corrosive reagents like chlorosulfonic acid. researchgate.net Automating these systems with real-time monitoring and feedback control can lead to substantial improvements in process consistency and spacetime yield, facilitating the large-scale production required for industrial applications. mdpi.comresearchgate.net

Development of Advanced Functional Materials Utilizing its Derivatives

The unique combination of a diaryl ether backbone and reactive sulfonyl group makes derivatives of this compound attractive candidates for advanced functional materials. Research could focus on synthesizing novel polymers, such as polyethersulfones, where this molecule acts as a monomer. The resulting materials could exhibit tailored properties like enhanced thermal stability, specific optical characteristics, or improved flame retardancy. Additionally, its use in creating specialty chemicals, such as potential herbicides or algicides, remains an area for further investigation, building on initial studies of related phenoxybenzenesulfonyl compounds. publish.csiro.au

Chemoinformatics and Machine Learning for Predictive Synthesis and Reactivity

Chemoinformatics and machine learning are poised to accelerate research involving complex molecules like this compound. Predictive models could be developed to optimize reaction conditions for its synthesis, forecasting yields and identifying potential side products under various catalytic systems. In medicinal chemistry, computational tools such as molecular docking can be used to predict the binding affinities of its sulfonamide derivatives with specific protein targets, guiding the rational design of new potential drug candidates. nih.gov These in silico methods can help prioritize synthetic efforts and accelerate the discovery of new functional molecules.

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-phenoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and chlorination of a substituted benzene precursor. For example, benzene derivatives with phenoxy and chloro substituents are treated with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Reaction efficiency depends on stoichiometric ratios, solvent choice (e.g., dichloromethane), and inert atmospheres to prevent hydrolysis . Comparative studies on similar compounds (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) show that electron-withdrawing substituents like chloro groups enhance electrophilic sulfonation rates .

Q. Which purification techniques are most effective for isolating high-purity this compound?

Recrystallization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) is preferred for removing unreacted starting materials. Chromatography (silica gel, eluent: 5–10% ethyl acetate in hexane) resolves byproducts like disulfones. Purity >97% is achievable, as validated by HPLC and melting point consistency with literature values .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish it from analogs?

- NMR : H NMR shows aromatic protons as doublets (δ 7.2–7.8 ppm) with coupling constants reflecting ortho-substitution. The phenoxy group’s protons appear as a multiplet (δ 6.8–7.1 ppm).

- IR : Strong S=O stretches at 1360 cm and 1175 cm confirm the sulfonyl chloride group.

- MS : Molecular ion [M] at m/z 265.5 (calculated for CHClOS) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

The sulfonyl chloride group undergoes nucleophilic attack (e.g., by amines or alcohols) via an S2 mechanism. Kinetic studies on analogs (e.g., 4-trifluoromethylbenzenesulfonyl chloride) reveal that electron-withdrawing substituents (Cl, CF) lower the activation energy by stabilizing the transition state through inductive effects. Solvent polarity also significantly impacts reaction rates, with DMF accelerating substitutions compared to THF .

Q. How do substituents (chloro vs. phenoxy) influence the compound’s stability under varying pH conditions?

- Acidic conditions : The sulfonyl chloride group hydrolyzes to sulfonic acid (pH < 3), with hydrolysis rates 2× faster than non-chlorinated analogs.

- Basic conditions : Phenoxy groups deprotonate (pH > 10), forming resonance-stabilized anions that protect the sulfonyl chloride from nucleophilic degradation. Stability data for related compounds (e.g., 3-chloro-5-(trifluoromethyl)phenylsulfonyl chloride) support these trends .

Q. What role does this compound play in synthesizing bioactive molecules?